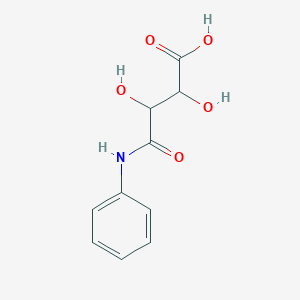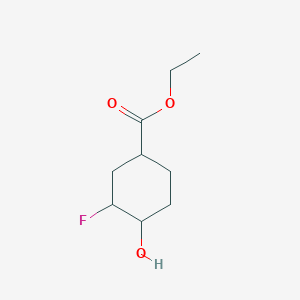
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a 4-chloro-2-cyanophenyl group, and a carboxylate group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chloro-2-cyanophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chloro-2-cyanophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters such as temperature, pressure, and pH are optimized to ensure high yield and purity of the product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 4-chloro-2-cyanophenyl group enhances its binding affinity and specificity towards certain biological targets. The piperidine ring provides structural stability, while the tert-butyl ester group influences its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate is unique due to the presence of the 4-chloro-2-cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its utility in various applications.
Propiedades
Fórmula molecular |
C17H21ClN2O2 |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)15-5-4-14(18)10-13(15)11-19/h4-5,10,12H,6-9H2,1-3H3 |
Clave InChI |
VZVBKYPQUFNZPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)







![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)


